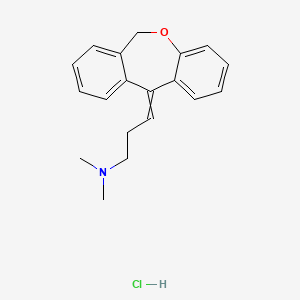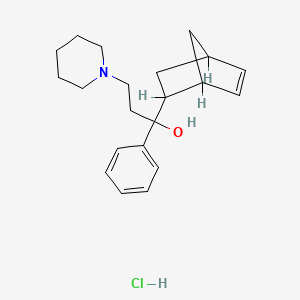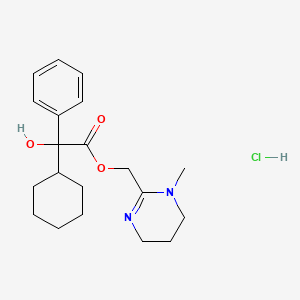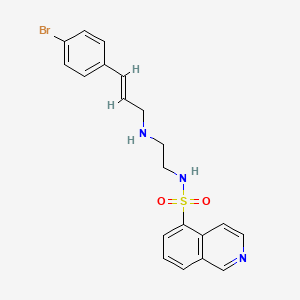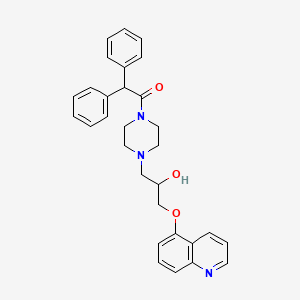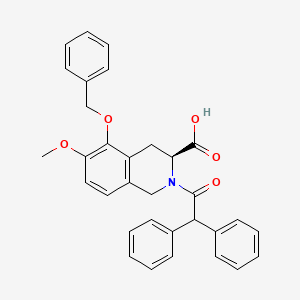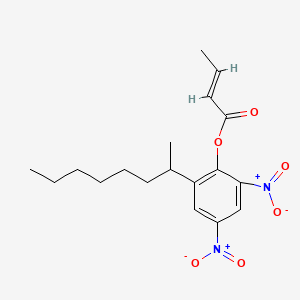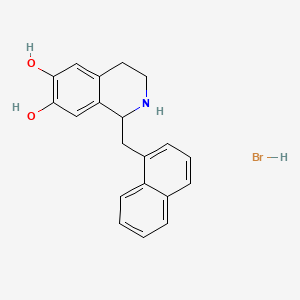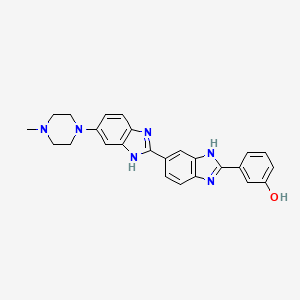
Metaphit
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Métaphit est synthétisé en introduisant un groupe isothiocyanate en position méta du cycle aromatique de la phéncyclidine. La synthèse implique les étapes suivantes :
Matière de départ : La phéncyclidine est utilisée comme matière de départ.
Introduction de l'isothiocyanate : Le groupe isothiocyanate est introduit en position méta du cycle aromatique par une série de réactions chimiques.
Formation de la cyclohexylpipéridine : La structure de la cyclohexylpipéridine est formée par des réactions de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle du Métaphit ne sont pas bien documentées, car il est principalement utilisé à des fins de recherche. La synthèse est généralement réalisée dans des laboratoires spécialisés avec des conditions contrôlées pour garantir la pureté et la stabilité du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le Métaphit subit différents types de réactions chimiques, notamment :
Acylation : Le Métaphit agit comme un agent acylant, formant des liaisons covalentes avec des sites de liaison spécifiques sur les récepteurs.
Substitution : Le groupe isothiocyanate peut participer à des réactions de substitution avec des nucléophiles.
Réactifs et conditions courantes
Réactions d'acylation : Les réactifs courants incluent les chlorures d'acyle et les anhydrides. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé.
Réactions de substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés. Les réactions sont effectuées dans des solvants polaires comme le diméthylsulfoxyde ou l'acétonitrile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés acylés et des analogues substitués du Métaphit. Ces produits sont souvent utilisés pour étudier les interactions de liaison et les propriétés pharmacologiques du composé.
Applications de la recherche scientifique
Le Métaphit a plusieurs applications de recherche scientifique, notamment :
Neurosciences : Le Métaphit est utilisé pour étudier les sites de liaison de la phéncyclidine et ses effets sur le système nerveux central. Il aide à comprendre le rôle des récepteurs du N-méthyl-D-aspartate dans les troubles neurologiques.
Développement de médicaments : Le Métaphit sert de composé de référence dans le développement de nouveaux médicaments ciblant les récepteurs du N-méthyl-D-aspartate et les transporteurs de dopamine.
Mécanisme d'action
Le Métaphit exerce ses effets en se liant de manière irréversible au site de liaison de la phéncyclidine sur le complexe récepteur du N-méthyl-D-aspartate . Cette liaison conduit à l'acylation du récepteur, modifiant sa fonction et empêchant la liaison d'autres ligands. Le Métaphit interagit également avec les sites de liaison des transporteurs de la sigma et de la dopamine, modulant leur activité et affectant les niveaux de neurotransmetteurs dans le cerveau .
Applications De Recherche Scientifique
Metaphit has several scientific research applications, including:
Neuroscience: This compound is used to study the binding sites of phencyclidine and its effects on the central nervous system. It helps in understanding the role of N-methyl-D-aspartate receptors in neurological disorders.
Drug Development: This compound serves as a reference compound in the development of new drugs targeting N-methyl-D-aspartate receptors and dopamine transporters.
Mécanisme D'action
Metaphit exerts its effects by irreversibly binding to the phencyclidine binding site on the N-methyl-D-aspartate receptor complex . This binding leads to the acylation of the receptor, altering its function and preventing the binding of other ligands. This compound also interacts with sigma and dopamine transporter binding sites, modulating their activity and affecting neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Composés similaires
Phéncyclidine : Le Métaphit est un dérivé de la phéncyclidine et partage une structure similaire.
Fourphit : Le Fourphit est un autre dérivé de la phéncyclidine substitué par un isothiocyanate.
Unicité du Métaphit
L'unicité du Métaphit réside dans sa capacité à se lier de manière irréversible au site de liaison de la phéncyclidine sur le complexe récepteur du N-méthyl-D-aspartate . Cette liaison irréversible en fait un outil précieux pour étudier les effets à long terme de la modulation des récepteurs et le rôle des récepteurs du N-méthyl-D-aspartate dans divers processus neurologiques.
Propriétés
IUPAC Name |
1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGBQAQSPSRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914572 | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96316-00-6 | |
| Record name | 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96316-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaphit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAPHIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
